molecular formula C17H21N3O3 B12180884 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B12180884
M. Wt: 315.37 g/mol
InChI Key: BEOBYSABDKYBPH-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential pharmaceutical agents due to their complex structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Common reagents might include acylating agents, reducing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydro-2H-pyran ring.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phthalazinone core or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

    Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring.

Uniqueness

What sets 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of these functional groups, which could confer distinct biological activities or chemical reactivity compared to other compounds.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O3/c1-20-17(22)14-5-3-2-4-13(14)15(19-20)10-16(21)18-11-12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3,(H,18,21)

InChI Key

BEOBYSABDKYBPH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3CCOCC3

Origin of Product

United States

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